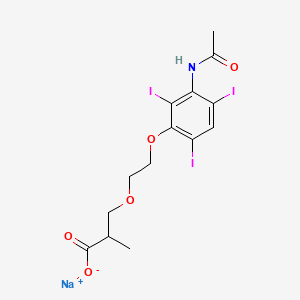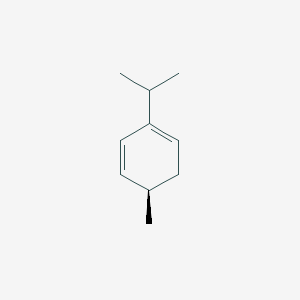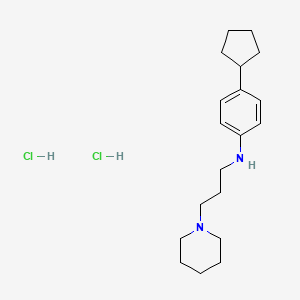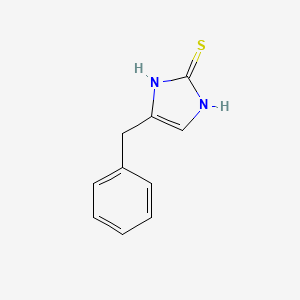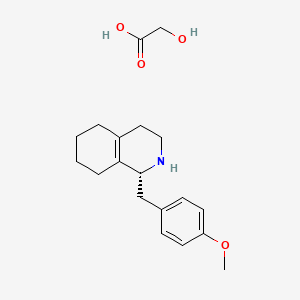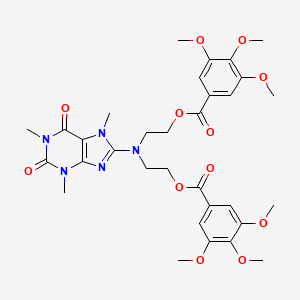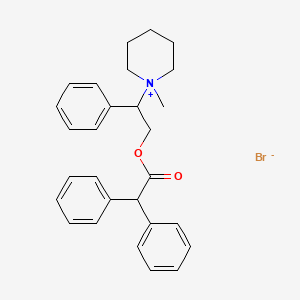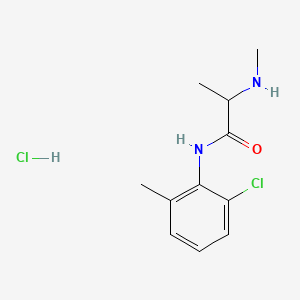
6'-Chloro-2-(methylamino)-o-propionotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “C 3158” is a hydrophobic acrylate copolymer known for its application in waterproof coatings and binders. It is widely used in various industries due to its excellent water holdout, fast penetration, low-temperature cure, high-temperature stability, and ultraviolet resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of compound “C 3158” involves the polymerization of acrylate monomers under controlled conditions. The process typically includes:
Initiation: Using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Propagation: The monomers undergo polymerization in the presence of a solvent, often at elevated temperatures (around 60-80°C).
Termination: The reaction is terminated by adding a chain transfer agent or by cooling the reaction mixture.
Industrial Production Methods: In industrial settings, the production of compound “C 3158” is carried out in large-scale reactors. The process involves:
Batch or Continuous Polymerization: Depending on the desired production scale.
Solvent Recovery: Solvents used in the reaction are recovered and recycled.
Purification: The polymer is purified to remove any unreacted monomers and by-products.
Drying and Packaging: The final product is dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “C 3158” undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, although less common.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the polymer with modified properties.
Substitution: Substituted polymers with new functional groups.
Applications De Recherche Scientifique
Compound “C 3158” has a wide range of scientific research applications, including:
Chemistry: Used as a hydrophobic coating in various chemical processes.
Biology: Employed in the development of waterproof biological materials.
Medicine: Utilized in medical devices for its biocompatibility and sterilization properties.
Industry: Applied in the production of waterproof textiles, nonwovens, paper, tape, and label applications
Mécanisme D'action
The mechanism by which compound “C 3158” exerts its effects involves:
Hydrophobic Coating: The polymer forms a hydrophobic layer on surfaces, preventing water penetration.
Adhesion: It acts as a binder, enhancing the adhesion of materials.
Comparaison Avec Des Composés Similaires
Makrolon 3158: A polycarbonate material used in medical devices with similar sterilization properties.
Omnapel 3158: Another hydrophobic acrylate copolymer with similar applications in waterproof coatings.
Uniqueness: Compound “C 3158” is unique due to its combination of hydrophobic properties, high-temperature stability, and ultraviolet resistance, making it highly effective in various industrial and scientific applications .
Propriétés
Numéro CAS |
102504-65-4 |
|---|---|
Formule moléculaire |
C11H16Cl2N2O |
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-7-5-4-6-9(12)10(7)14-11(15)8(2)13-3;/h4-6,8,13H,1-3H3,(H,14,15);1H |
Clé InChI |
ALZMHSLNKGRCRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C(C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







